4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride

Medicinal chemistry Organic synthesis Protecting group strategy

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride (CAS 1523618‑21‑4) is a heterocyclic building block consisting of a 4‑methylpiperidine core substituted at the 4‑position with a Boc‑protected aminomethyl group, supplied as the hydrochloride salt. The hydrochloride salt form enhances aqueous solubility relative to the free base (CAS 1158759‑03‑5), facilitating handling in aqueous reaction conditions.

Molecular Formula C12H25ClN2O2
Molecular Weight 264.79 g/mol
CAS No. 1523618-21-4
Cat. No. B1378934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
CAS1523618-21-4
Molecular FormulaC12H25ClN2O2
Molecular Weight264.79 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)CNC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H
InChIKeyHSUPLVYPVUYJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride (CAS 1523618-21-4): Procurement-Relevant Structural Identity and Analytic Purity Baseline


4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride (CAS 1523618‑21‑4) is a heterocyclic building block consisting of a 4‑methylpiperidine core substituted at the 4‑position with a Boc‑protected aminomethyl group, supplied as the hydrochloride salt [1]. The hydrochloride salt form enhances aqueous solubility relative to the free base (CAS 1158759‑03‑5), facilitating handling in aqueous reaction conditions [1]. Commercial sources report purities of 97% (Aladdin) to 98% (Fluorochem), with the compound classified as an irritant (GHS07) . Its distinguishing structural feature—a free secondary piperidine nitrogen combined with a Boc‑protected aminomethyl side‑chain—enables a unique orthogonal protection strategy not available with the more common N‑Boc‑protected piperidine regioisomer (CAS 236406‑22‑7) .

Why Generic Substitution of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride Is Not Advisable: Orthogonal Protection, Regioisomer Equivalence and Procurement Risk


Interchanging piperidine‑based building blocks without verifying the exact regioisomer and protection pattern can derail a synthetic route. The target compound (CAS 1523618‑21‑4) possesses a free piperidine NH and a Boc‑protected exocyclic aminomethyl group . This orthogonality permits selective functionalization of the piperidine nitrogen via alkylation, acylation, or reductive amination while the aminomethyl group remains inert until deliberate acidic deprotection. In contrast, the frequently encountered 1‑Boc‑4‑(aminomethyl)‑4‑methylpiperidine (CAS 236406‑22‑7) carries the Boc group on the endocyclic piperidine nitrogen, leaving the exocyclic aminomethyl group free . Substituting one for the other without re‑engineering the synthetic sequence can lead to wrong-site coupling, premature deprotection, or complete failure of the desired transformation. Furthermore, the hydrochloride salt offers a well‑defined stoichiometry (C12H25ClN2O2) and reproducible solubility characteristics that the free base form (CAS 1158759‑03‑5, C12H24N2O2) does not guarantee .

Quantitative Evidence Guide: Orthogonal Protection, Enabling Scaffold Utility, and Verified Purity of 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride


Evidence Item 1: Orthogonal Amine Protection Pattern vs. N-Boc Regioisomer

The target compound presents the Boc group on the exocyclic aminomethyl side‑chain, leaving the piperidine ring nitrogen free (secondary amine). Its closest regioisomer, 1‑Boc‑4‑(aminomethyl)‑4‑methylpiperidine (CAS 236406‑22‑7), has the opposite protection pattern: the piperidine nitrogen carries the Boc group, and the exocyclic aminomethyl group is free . This orthogonal arrangement allows chemists to functionalize the piperidine NH first, then liberate the aminomethyl group under acidic conditions, a sequence impossible with the N‑Boc regioisomer without additional protection/deprotection steps .

Medicinal chemistry Organic synthesis Protecting group strategy

Evidence Item 2: Scaffold Utility in Bioactive Molecule Synthesis via 4‑Methylpiperidine Core

The 4‑methyl‑4‑(aminomethyl)piperidine scaffold embedded in the target compound is a privileged motif in drug discovery. Closely related 4‑methyl‑4‑aminopiperidine derivatives have been employed as key building blocks for nanomolar CCR5 antagonists, including the orally bioavailable HIV‑1 entry inhibitor Sch‑350634 [1]. In kinase research, 4‑methylpiperidine‑containing compounds have yielded potent allosteric SHP2 inhibitors with anti‑cancer activity [2]. While the target compound itself is a protected intermediate rather than a final bioactive agent, its core scaffold is directly represented in these advanced leads, providing a validated entry point for medicinal chemistry programs targeting chemokine receptors and protein tyrosine phosphatases [3].

Kinase inhibitors CCR5 antagonists HIV entry inhibitors

Evidence Item 3: Defined Salt Stoichiometry and Purity for Reproducible Reaction Outcomes

The hydrochloride salt (C12H25ClN2O2, MW 264.79) provides a precisely defined stoichiometric form versus the free base (C12H24N2O2, MW 228.33), ensuring accurate molar calculations in synthesis [1]. Commercial specifications show ≥97% purity (Aladdin) to 98% (Fluorochem), with the compound supplied as a solid, simplifying handling and storage . In contrast, the free base (CAS 1158759‑03‑5) is often listed as a solid or liquid with purity typically 95‑97%, introducing ambiguity in physical form and weighing accuracy . The HCl salt also exhibits defined GHS hazard classification (H302, H315, H319, H332, H335), enabling consistent safety protocol implementation across laboratories .

Chemical procurement Quality control Reaction stoichiometry

High-Value Application Scenarios for 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride in Medicinal Chemistry and Process Development


Scenario 1: Sequential Diversification of Piperidine-Based Kinase Inhibitor Libraries

In kinase drug discovery programs, the 4‑methylpiperidine core is a recognized scaffold for ATP‑competitive and allosteric inhibitors [1]. 4‑(Boc‑aminomethyl)‑4‑methylpiperidine hydrochloride (CAS 1523618‑21‑4) is the optimal starting material for library synthesis because the free piperidine NH can be first elaborated with diverse aromatic or heteroaromatic groups via Buchwald‑Hartwig coupling, reductive amination, or nucleophilic aromatic substitution. Subsequent acidic Boc deprotection reveals the primary aminomethyl group, which can be further derivatized to introduce sulfonamide, amide, or urea linkages—a sequential diversification strategy that the N‑Boc regioisomer (CAS 236406‑22‑7) cannot support without additional protection/deprotection steps [2]. This orthogonal reactivity has been validated in the synthesis of piperazino‑piperidine CCR5 antagonists, where the convergent assembly of the core scaffold was enabled by the strategic use of Boc‑protected aminopiperidine building blocks .

Scenario 2: Kilogram-Scale Process Chemistry Requiring Defined Salt Stoichiometry

For process chemists scaling reactions beyond gram quantities, the hydrochloride salt form eliminates the variability associated with the free base (which may exist as a liquid or low‑melting solid, complicating large‑scale handling) [1]. The precisely defined molecular formula (C12H25ClN2O2, MW 264.79) enables accurate charge calculations for reactors, avoiding over‑ or under‑charging that can arise when the free base contains residual solvent or water. The solid physical state and ≥97% certified purity (with NMR and HPLC batch‑specific certificates available from suppliers such as Fluorochem and Aladdin) meet the documentation requirements for GMP‑adjacent intermediate production [2].

Scenario 3: PROTAC Linker and Targeted Protein Degradation Platform

The 4‑methyl‑4‑(aminomethyl)piperidine scaffold is structurally analogous to piperidine‑based rigid linkers used in PROTAC development for targeted protein degradation [1]. The orthogonal protection of the target compound—free piperidine NH for E3 ligase ligand attachment and Boc‑protected aminomethyl for subsequent POI (protein of interest) ligand conjugation—maps directly onto the convergent PROTAC synthetic paradigm. Researchers building focused PROTAC libraries can procure the HCl salt as a single, high‑purity intermediate, then execute two sequential conjugations in either order, accelerating SAR exploration [2].

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